molecular formula C31H26FN3O3S B2795692 5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one CAS No. 850905-67-8

5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one

Cat. No. B2795692
M. Wt: 539.63
InChI Key: XRTUFOSKWSYDIT-UHFFFAOYSA-N
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Description

5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one is a member of isoquinolines.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the antimicrobial potential of compounds bearing structural similarities to the specified chemical, highlighting their effectiveness against a range of bacteria and fungi. For instance, novel fluorine-containing derivatives, including quinazolinone and thiazolidinone motifs, have been synthesized and shown to exhibit remarkable in vitro antimicrobial potency against Gram-positive bacteria (e.g., Staphylococcus aureus and Streptococcus pyogenes), Gram-negative bacteria (e.g., Escherichia coli and Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger, Aspergillus clavatus)【Desai, N., Vaghani, H., & Shihora, P. N. (2013)】(https://consensus.app/papers/approach-vitro-evaluation-novel-43hquinazolinones-desai/a0d4370a133655afa872844cd9a845c3/?utm_source=chatgpt).

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds related to the specified chemical also form a crucial area of research. Studies focus on the reactions of specific heterocyclic compounds with other chemical entities to form novel structures with potential biological activities. These studies often involve detailed analysis using various spectroscopic methods to elucidate the structures of the synthesized compounds【Khalturina, V. V., Shklyaev, Yu. V., Aliev, Z. G., & Maslivets, A. N. (2009)】(https://consensus.app/papers/fivemembered-23dioxo-heterocycles-lxvi-reactions-khalturina/00fb0e7a8fe85ad6afb4aa646d2a551f/?utm_source=chatgpt).

Biological Activity Evaluation

Further research has extended into the evaluation of biological activities of quinazolinone derivatives, where compounds have been assessed for their antipsychotic, anticonvulsant, and cytotoxic activities against various cell lines. Such studies provide insights into the therapeutic potential of these compounds, highlighting their significance in drug discovery and development【H. Kaur, S. Saxena, & Kumar, Ashok (2010)】(https://consensus.app/papers/synthesis-characterization-biological-activity-various-kaur/6f8d233c7e1d5797920c84e6b2ca8907/?utm_source=chatgpt).

properties

IUPAC Name

2-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26FN3O3S/c32-23-13-11-22(12-14-23)27-18-26(29-10-5-17-39-29)33-35(27)30(36)20-38-28-9-4-8-25-24(28)15-16-34(31(25)37)19-21-6-2-1-3-7-21/h1-14,17,27H,15-16,18-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTUFOSKWSYDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one
Reactant of Route 2
Reactant of Route 2
5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one
Reactant of Route 3
Reactant of Route 3
5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one
Reactant of Route 4
5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one
Reactant of Route 5
5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one
Reactant of Route 6
Reactant of Route 6
5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one

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